

An In-depth Technical Guide to the Chemical Properties of 1-Bromotetradecane-D29

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Compound of Interest

Compound Name: 1-Bromotetradecane-D29

Cat. No.: B565775

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **1-Bromotetradecane-D29**, a deuterated analog of 1-Bromotetradecane. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes extensive data for the non-deuterated form, 1-Bromotetradecane, as a reference. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the use of isotopically labeled compounds.

Core Chemical Properties

1-Bromotetradecane-D29 is the deuterium-labeled form of 1-Bromotetradecane, where 29 hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is primarily of interest in mechanistic studies, as a tracer, or to potentially alter the metabolic profile of molecules in drug discovery by exploiting the kinetic isotope effect.

General Information

Property	1-Bromotetradecane-D29	1-Bromotetradecane
Molecular Formula	C ₁₄ D ₂₉ Br[1]	C ₁₄ H ₂₉ Br[2]
Molecular Weight	306.46 g/mol	277.28 g/mol
CAS Number	347841-80-9	112-71-0[2]
Appearance	Not specified; likely a clear, colorless to light yellow liquid	Clear, colorless to light yellow liquid[2][3]
Isotopic Enrichment	98 atom % D	Not Applicable

Physical and Chemical Data

The following table summarizes the key physical and chemical properties. Note that the majority of the experimental data is for the non-deuterated 1-Bromotetradecane and should be considered as an approximation for the deuterated analog.

Property	Value (for 1-Bromotetradecane)
Melting Point	5-6 °C[3][4]
Boiling Point	175-178 °C at 20 mmHg[3][4]
Density	0.932 g/mL at 25 °C[3]
Refractive Index (n _{20/D})	1.460[3]
Flash Point	113 °C (closed cup)
Solubility	Insoluble in water; soluble in acetone, benzene, and chloroform.[2][3]
Stability	Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents. [3]
Storage	Store at -20°C for 1-Bromotetradecane-D29.[1] For 1-Bromotetradecane, store below +30°C.[3]

Synthesis and Experimental Protocols

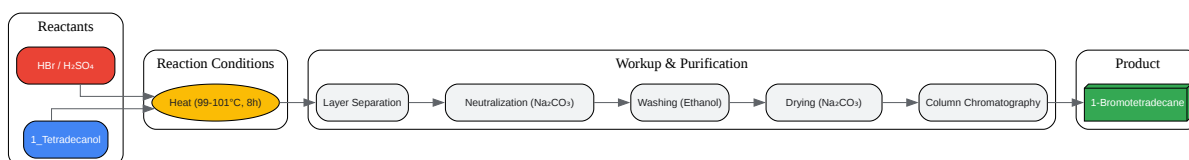
The synthesis of **1-Bromotetradecane-D29** would parallel the synthesis of its non-deuterated counterpart, starting from a deuterated precursor such as 1-tetradecanol-D30. The general methods for the synthesis of 1-Bromotetradecane from 1-tetradecanol are well-established.

General Synthesis of 1-Bromotetradecane from 1-Tetradecanol

A common method for the synthesis of 1-Bromotetradecane involves the bromination of 1-tetradecanol.^[5]

Experimental Protocol:

- To a reaction vessel, add 1-tetradecanol.
- With stirring, slowly add sulfuric acid. Continue stirring for 30 minutes after the addition is complete.
- Add hydrobromic acid to the mixture.
- Heat the reaction mixture to 99-101°C and maintain for 8 hours.
- Cool the mixture to 30°C and allow the layers to separate.
- Separate the upper organic layer and neutralize it to pH 8 with a 10% sodium carbonate solution.
- Wash the organic layer twice with an equal volume of 50% ethanol.
- Dry the washed organic layer over anhydrous sodium carbonate for 24 hours.
- Filter the mixture to obtain the crude 1-Bromotetradecane.
- The crude product can be further purified by silica gel column chromatography using hexane as the eluent.^[3]



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Caption: Synthesis workflow for 1-Bromotetradecane from 1-Tetradecanol.

Spectroscopic Data (for 1-Bromotetradecane)

While specific spectroscopic data for **1-Bromotetradecane-D29** is not readily available, the data for its non-deuterated analog is provided below for reference. The mass spectrum of the deuterated compound would show a significant shift in the molecular ion peak due to the increased mass. The ^1H NMR spectrum of **1-Bromotetradecane-D29** would be expected to show a significant reduction or absence of signals.

^1H NMR (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.41	t	2H	$-\text{CH}_2\text{-Br}$
1.84	p	2H	$-\text{CH}_2\text{-CH}_2\text{-Br}$
1.42-1.20	m	22H	$-(\text{CH}_2)_{11}-$
0.88	t	3H	$-\text{CH}_3$

^{13}C NMR (126 MHz, CDCl_3)

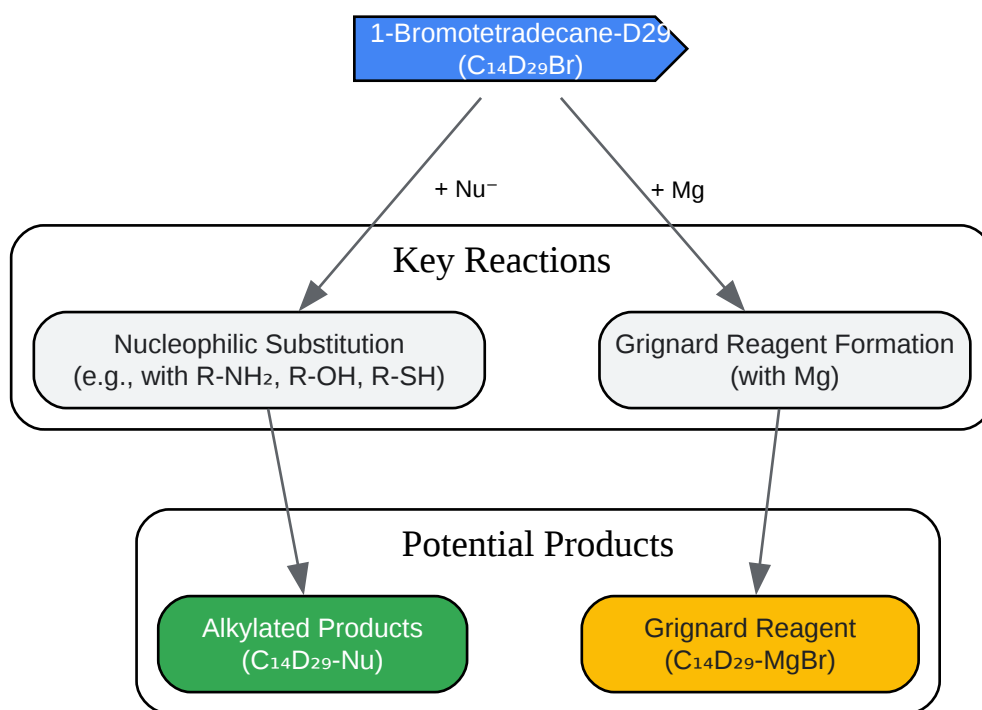
Chemical Shift (δ) ppm	Assignment
33.9	-CH ₂ -Br
32.8	-CH ₂ -CH ₂ -Br
31.9	
29.7	
29.6	
29.5	
29.4	
29.1	
28.7	
28.2	
22.7	
14.1	-CH ₃

Mass Spectrometry

The NIST WebBook provides the mass spectrum for 1-Bromotetradecane, which can be a useful reference. The molecular ion peak for the non-deuterated compound would be observed at m/z 276 and 278 due to the isotopic abundance of bromine. For **1-Bromotetradecane-D29**, the molecular ion peak would be expected at m/z 305 and 307.

Reactivity and Applications

1-Bromotetradecane is a versatile reagent in organic synthesis, primarily acting as an alkylating agent. It undergoes nucleophilic substitution reactions where the bromide is displaced by a nucleophile. This reactivity is expected to be similar for **1-Bromotetradecane-D29**.



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Caption: Key reactivity pathways of **1-Bromotetradecane-D29**.

The primary applications of **1-Bromotetradecane-D29** are in research and development, particularly in:

- **Metabolic Studies:** To investigate the metabolic fate of molecules containing a tetradecyl chain. The deuterium labeling can slow down metabolism at specific sites, aiding in the identification of metabolites.
- **Mechanistic Studies:** As a tracer to follow the course of chemical reactions.
- **Pharmaceutical Development:** In the synthesis of deuterated active pharmaceutical ingredients (APIs) to potentially improve their pharmacokinetic profiles.

Safety Information

The safety profile of **1-Bromotetradecane-D29** is expected to be similar to that of 1-Bromotetradecane. The non-deuterated compound is classified as an irritant.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
- Precautions: Avoid breathing vapors, mist, or gas. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.
- In case of exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Skin: Wash with plenty of soap and water.
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a well-ventilated place. Keep container tightly closed.

This guide provides a summary of the available information on **1-Bromotetradecane-D29**. For any specific application, it is recommended to consult the relevant safety data sheets and perform a thorough literature search.

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